2-amino-3-(1-naphthylmethyloxy)pyridine
Description
Properties
CAS No. |
107229-66-3 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250 |
Synonyms |
2-amino-3-(1-naphthylmethyloxy)pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 2-Amino-6-Phenethylpyridine (Fig. 3a, ): This compound has an amino group at position 2 and a phenethyl group at position 4. Unlike the naphthylmethoxy group in the target compound, the phenethyl substituent is less bulky and lacks aromatic conjugation, reducing π-π interactions. In BACE-1 inhibition studies, this derivative showed moderate activity (IC₅₀ ~10 μM), suggesting that bulky aromatic groups at position 3 (as in the target compound) may enhance binding affinity .
- 2-Amino-3-(Trifluoromethyl)Pyridine (): The trifluoromethyl group at position 3 is electron-withdrawing, altering the pyridine ring’s electronic properties compared to the electron-donating naphthylmethoxy group.
Solubility and Pharmacokinetics
- The naphthylmethoxy group in the target compound likely reduces aqueous solubility compared to smaller substituents (e.g., methoxy or trifluoromethyl groups). This trade-off between lipophilicity and bioavailability is a critical consideration in drug design .
Data Table: Key Properties of Comparable Compounds
Preparation Methods
Reaction Mechanism
The primary route involves alkylation of 2-amino-3-hydroxypyridine with 1-(bromomethyl)naphthalene under basic conditions. The hydroxyl group at the 3-position acts as a nucleophile, displacing bromide to form the ether linkage.
Reagents :
-
2-Amino-3-hydroxypyridine (1 eq)
-
1-(Bromomethyl)naphthalene (1.2 eq)
-
Potassium carbonate (2 eq)
-
Dimethylformamide (DMF), 80°C, 12 hours
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF > DMSO > THF | DMF maximizes nucleophilicity |
| Temperature | 80–90°C | Higher temps reduce side products |
| Base | K₂CO₃ > NaH > Et₃N | K₂CO₃ minimizes hydrolysis |
Challenges : Competing O- vs. N-alkylation requires careful pH control (pH 8–9).
Mitsunobu Reaction for Ether Formation
Protocol Overview
This method employs Mitsunobu conditions to couple 2-amino-3-hydroxypyridine with 1-naphthylmethanol.
Reagents :
-
2-Amino-3-hydroxypyridine (1 eq)
-
1-Naphthylmethanol (1.5 eq)
-
Triphenylphosphine (1.2 eq)
-
Diethyl azodicarboxylate (DEAD, 1.2 eq)
-
THF, 0°C → RT, 6 hours
Advantages Over Alkylation
-
Regioselectivity : Mitsunobu avoids N-alkylation byproducts.
-
Efficiency : Completed in 6 hours vs. 12 hours for alkylation.
Limitations : High cost of DEAD and PPh₃ limits industrial scalability.
Multi-Component Synthesis Using Magnesium Oxide Catalysis
One-Pot Assembly
Adapted from nanocrystalline MgO-mediated protocols, this method constructs the pyridine core and naphthylmethyloxy group simultaneously.
Reagents :
-
2-Cyanoacetamide (1 eq)
-
1-Naphthaldehyde (1 eq)
-
Malononitrile (1 eq)
-
Nanocrystalline MgO (20 mol%), ethanol, reflux, 8 hours
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation followed by cyclization:
-
MgO activates the aldehyde for nucleophilic attack.
-
Intermediate enolate undergoes [4+2] cyclization.
-
Aromatization via elimination of HCN and H₂O.
Table: Catalyst Screening
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| MgO | 58 | 8 |
| ZnO | 42 | 10 |
| Al₂O₃ | 35 | 12 |
Reductive Amination Pathway
Stepwise Synthesis
This two-step approach first synthesizes 2-nitro-3-(1-naphthylmethyloxy)pyridine, followed by nitro reduction.
Step 1 : Nitration of 3-(1-naphthylmethyloxy)pyridine
-
HNO₃/H₂SO₄, 0°C → 25°C, 4 hours
Step 2 : Catalytic Hydrogenation -
H₂ (1 atm), 10% Pd/C, ethanol, 6 hours
Critical Note : Nitration regioselectivity depends on directing effects; the naphthylmethoxy group favors para-substitution (C-2 position).
Ullmann-Type Coupling for Challenging Substrates
Copper-Catalyzed Coupling
For sterically hindered substrates, Ullmann coupling between 2-amino-3-iodopyridine and 1-naphthylmethanol is effective.
Conditions :
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cs₂CO₃ (2 eq), DMSO, 110°C, 24 hours
Table: Ligand Screening
| Ligand | Yield (%) |
|---|---|
| 1,10-Phenanthroline | 55 |
| L-Proline | 38 |
| No ligand | <10 |
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Alkylation | 68–72 | Low | High | 95 |
| Mitsunobu | 82–85 | High | Moderate | 98 |
| Multi-Component | 55–60 | Moderate | Low | 90 |
| Reductive Amination | 65–70 | Moderate | High | 97 |
| Ullmann Coupling | 50–55 | High | Low | 92 |
Key Takeaway : The Mitsunobu reaction offers the best yield and purity but is cost-prohibitive for large-scale production. Alkylation remains the most industrially viable method.
Purification and Characterization
Chromatographic Techniques
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-amino-3-(1-naphthylmethyloxy)pyridine, and how is structural confirmation achieved?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the 1-naphthylmethyloxy group at the pyridine C3 position can be achieved via Mitsunobu reactions or alkylation under basic conditions. Post-synthesis, characterization requires 1H/13C NMR to confirm regiochemistry and substituent orientation, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify functional groups like amino and ether linkages. Purity assessment via HPLC is critical to avoid confounding biological results .
Advanced: How can steric hindrance from the naphthyl group be mitigated during synthesis to improve yield?
Answer:
Steric challenges arise during the introduction of the bulky 1-naphthylmethyloxy moiety. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalytic systems : Palladium or copper catalysts facilitate coupling reactions under mild conditions.
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.
Post-synthetic purification via column chromatography or recrystallization is essential to isolate the target compound .
Basic: Which in vitro assays are suitable for preliminary anticancer evaluation of this compound?
Answer:
- Tubulin polymerization assays : To assess antimitotic potential, as seen in structurally related 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)pyridine derivatives .
- Cell viability assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
- DNA synthesis inhibition : Measure via 3H-thymidine incorporation to evaluate antiproliferative mechanisms .
Advanced: How do structural modifications at the 3-(1-naphthylmethyloxy) position affect biological activity and pharmacokinetics?
Answer:
- Electron-withdrawing/donating groups : Modulate binding affinity to targets like tubulin. For example, methoxy groups enhance solubility but may reduce membrane permeability .
- Naphthyl vs. phenyl substituents : Bulkier naphthyl groups improve target engagement but increase molecular weight, potentially reducing bioavailability.
- Amino group functionalization : Acetylation or alkylation alters metabolic stability, as observed in pyridine-based prodrugs .
Basic: What are common challenges in interpreting NMR spectra for this compound?
Answer:
- Aromatic signal overlap : The naphthyl group’s protons create complex splitting patterns (e.g., δ 7.2–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve coupling networks.
- Dynamic proton exchange : The amino group’s protons may broaden signals; deuterated solvents or temperature variation can mitigate this .
Advanced: How should researchers address contradictory cytotoxicity data across studies?
Answer:
- Standardize assay conditions : Use identical cell lines, passage numbers, and incubation times.
- Purity verification : Confirm compound integrity via elemental analysis or LC-MS to rule out degradation products.
- Mechanistic redundancy : Combine tubulin polymerization assays with cell cycle analysis (flow cytometry) to validate findings .
Basic: What computational tools aid in predicting the binding mode of this compound to biological targets?
Answer:
- Molecular docking (AutoDock, Glide) : Model interactions with tubulin or kinase active sites.
- QSAR studies : Correlate substituent electronic properties (Hammett constants) with activity trends.
- MD simulations : Assess binding stability over time, particularly for the naphthyl group’s hydrophobic interactions .
Advanced: What strategies optimize bioavailability without compromising activity?
Answer:
- Prodrug design : Convert the amino group to a hydrolyzable carbamate or amide.
- Salt formation : Hydrochloride salts improve aqueous solubility, as seen in pyridine dihydrochloride derivatives .
- Nanoparticle encapsulation : Enhances tumor targeting and reduces systemic toxicity .
Basic: How does this compound compare to other 2-amino-3-alkoxypyridine derivatives in antimicrobial studies?
Answer:
- Enhanced lipophilicity : The naphthyl group may improve penetration through bacterial membranes compared to benzyl or methyl substituents.
- Broad-spectrum testing : Prioritize Gram-positive (e.g., S. aureus) and fungal strains (C. albicans), using agar diffusion or microdilution assays .
Advanced: What mechanistic studies are critical to elucidate off-target effects?
Answer:
- Kinase profiling : Screen against a panel of 50+ kinases to identify unintended inhibition.
- CYP450 inhibition assays : Assess metabolic interference using liver microsomes.
- Transcriptomics : RNA-seq can reveal pathways affected beyond the primary target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
